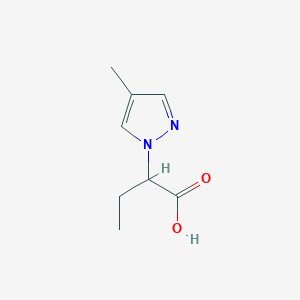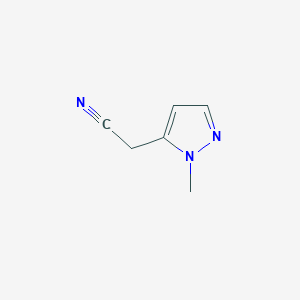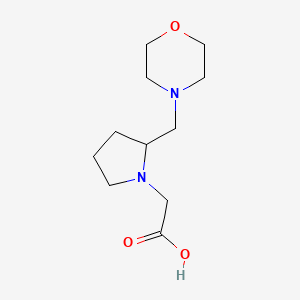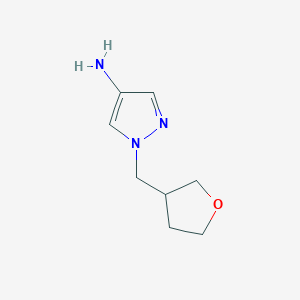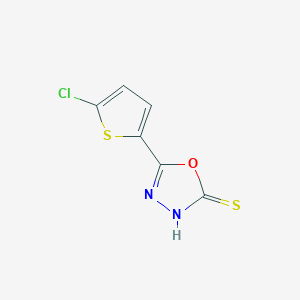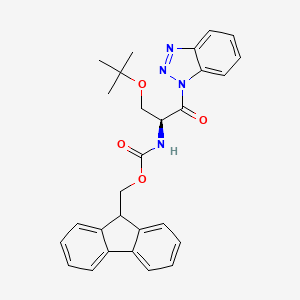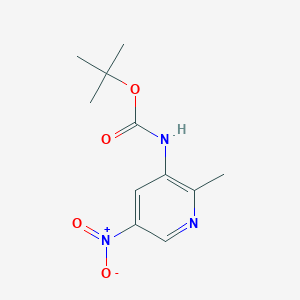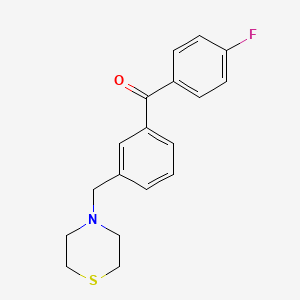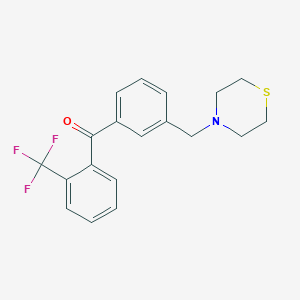
3'-Chloro-4'-fluoro-2-morpholinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of morpholine and benzophenone derivatives has been a subject of interest due to their potential biological activities. For instance, a method for synthesizing 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate has been developed, which showed nanomolar inhibitory activity against hepatitis B virus . Similarly, a series of 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives were synthesized from (4-hydroxy-aryl)-aryl methanones, which were evaluated for anti-proliferative activity against various neoplastic cells . These syntheses often involve multi-step reaction sequences and are characterized by techniques such as NMR, FT-IR, and HRMS .
Molecular Structure Analysis
The molecular structures of these compounds are often elucidated using X-ray crystallography. For example, the compound synthesized in crystallizes in a monoclinic P21/c space group, with Hirshfeld surface analysis used to study intermolecular interactions. Similarly, the structure of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was confirmed by X-ray diffraction studies, revealing the presence of intra-molecular hydrogen bonds contributing to the molecule's stability . The crystal structures of enantiopure compounds such as 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride have also been determined, providing insights into their spatial configuration .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are varied and often complex. For instance, the synthesis of a polyheterocyclic compound involved a microwave-assisted one-pot process with a sequence of reactions including Ugi-Zhu/aza Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration . Another example is the one-pot synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone, which involved a selective fluorination followed by a Friedel–Crafts reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The crystalline forms, space groups, and intermolecular interactions all play a role in determining these properties. For instance, the compound in is stabilized by hydrogen bonds, which can affect its solubility and stability. The synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride reported a high yield of 82.7%, indicating favorable reaction conditions and efficient synthesis .
Applications De Recherche Scientifique
1. Analysis of Intermolecular Interactions in Derivatives
A study synthesized and characterized derivatives of 1,2,4-triazole, including a fluoro derivative and a chloro derivative with morpholinomethyl components. These derivatives displayed various intermolecular interactions, providing insights into the nature of such interactions in similar compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
2. Development of Multipotent Agents for Alzheimer's Disease
Fluorinated benzophenone derivatives have been explored as potential agents against Alzheimer's disease. One study synthesized a library of 3-fluoro-4-hydroxy-analogues, identifying compounds with balanced micromolar potency against selected targets (Belluti et al., 2014).
3. Antimycobacterial Activity of Synthesized Compounds
Research on the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds, incorporating fluorinated benzophenone, has shown promising results. This study highlights the potential use of these compounds in antimicrobial applications (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
4. Photophore Applications in Biochemistry and Material Science
Benzophenone photophores are extensively used in biochemistry and material science due to their unique photochemical properties. Their applications range from binding site mapping to bioconjugation and surface grafting (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).
5. Photopolymerization Initiators
Benzophenone derivatives, including those with chloro and fluoro groups, have been utilized as photoinitiators in photopolymerization processes. Their structural properties significantly influence the kinetics of polymerization (Sun Meng-zhou, 2007).
Propriétés
IUPAC Name |
(3-chloro-4-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c19-16-11-13(5-6-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTXDTUBJOJXRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643548 |
Source


|
| Record name | (3-Chloro-4-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-4'-fluoro-2-morpholinomethyl benzophenone | |
CAS RN |
898750-68-0 |
Source


|
| Record name | Methanone, (3-chloro-4-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-4-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

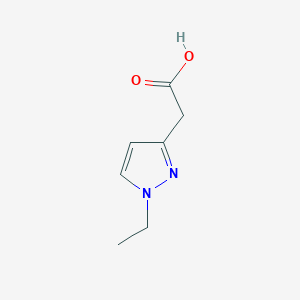
![[2-(1H-pyrazol-1-yl)butyl]amine](/img/structure/B1327160.png)
![5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1327161.png)
